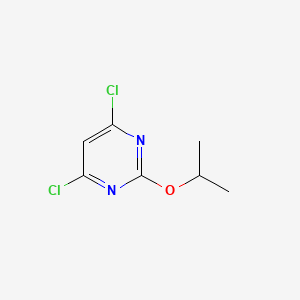

4,6-Dichloro-2-isopropoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4,6-Dicloro-2-isopropoxipirimidina es un compuesto químico con la fórmula molecular C7H8Cl2N2O y un peso molecular de 207.06 g/mol Es un derivado de la pirimidina, un anillo aromático heterocíclico de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de la 4,6-Dicloro-2-isopropoxipirimidina normalmente implica la cloración de la 4,6-dihidroxipirimidina. Un método incluye el uso de cloruro de tionilo como agente clorante en condiciones de reflujo . Otro enfoque involucra el uso de tricloruro de fósforo y cloruro de fosforilo .

Métodos de Producción Industrial: Para la producción a escala industrial, el proceso puede involucrar el uso de formamida, alcohol etílico absoluto y etóxido de sodio, seguido de la adición de malonato de dietilo. La mezcla de reacción se somete entonces a cloración utilizando dicloroetano y un catalizador de cloración . Este método es ventajoso debido a su alto rendimiento y rentabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: La 4,6-Dicloro-2-isopropoxipirimidina se somete a diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: Los átomos de cloro en las posiciones 4 y 6 pueden ser sustituidos por diferentes nucleófilos, como aminas o alcóxidos.

Reacciones de Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales unidos al anillo de pirimidina.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen aminas, alcóxidos y tioles. Estas reacciones suelen ocurrir en condiciones suaves con el uso de una base como hidróxido de sodio o carbonato de potasio.

Reacciones de Oxidación y Reducción: Se pueden utilizar reactivos como el peróxido de hidrógeno o el borohidruro de sodio en condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los sustituyentes introducidos. Por ejemplo, la sustitución con una amina puede producir 4,6-diamino-2-isopropoxipirimidina.

Aplicaciones Científicas De Investigación

La 4,6-Dicloro-2-isopropoxipirimidina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de pirimidina más complejos.

Biología: Se utiliza en el estudio de análogos de ácidos nucleicos y sus interacciones con moléculas biológicas.

Industria: Se utiliza en la producción de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de la 4,6-Dicloro-2-isopropoxipirimidina implica su interacción con dianas moleculares específicas. Se sabe que los derivados de la pirimidina inhiben enzimas como la reductasa de dihidrofolato y la timidilato sintetasa, que son cruciales para la síntesis de ADN . Esta inhibición puede conducir a la interrupción de la división y el crecimiento celular, lo que convierte a estos compuestos en agentes anticancerígenos eficaces.

Compuestos Similares:

- 4,6-Dicloro-2-isopropilpirimidina

- 4,6-Dicloro-2-propilpirimidina

- 2,4-Dicloro-6-(3,4-dimetoxi fenil)pirimidina

Comparación: La 4,6-Dicloro-2-isopropoxipirimidina es única debido a la presencia del grupo isopropoxi en la posición 2, que puede influir en su reactividad y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que la convierte en un compuesto valioso para aplicaciones específicas .

Comparación Con Compuestos Similares

- 4,6-Dichloro-2-isopropylpyrimidine

- 4,6-Dichloro-2-propylpyrimidine

- 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine

Comparison: 4,6-Dichloro-2-isopropoxypyrimidine is unique due to the presence of the isopropoxy group at position 2, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

4,6-Dichloro-2-isopropoxypyrimidine is a pyrimidine derivative with significant potential in biological and pharmacological applications. Its chemical structure, characterized by the substitution of chlorine atoms at positions 4 and 6 on the pyrimidine ring and an isopropoxy group at position 2, provides a versatile scaffold for various biological activities.

This compound interacts with specific molecular targets, such as enzymes and receptors, influencing biological pathways. Pyrimidine derivatives, including this compound, are known to modulate enzyme activity (e.g., COX-2 inhibition) and receptor binding due to their structural similarity to natural nucleotides. The isopropoxy group enhances hydrophobic interactions, improving binding affinity to lipophilic sites.

2.1 Anti-inflammatory Activity

- Pyrimidine derivatives structurally similar to this compound have demonstrated potent anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. Studies indicate that electron-donating substituents on pyrimidine rings enhance COX-2 suppression .

- Key Data : In vitro assays reported IC₅₀ values for COX-2 inhibition comparable to celecoxib (a standard anti-inflammatory drug), suggesting high potency.

2.2 Antimicrobial Properties

- This compound exhibits antimicrobial activity against bacterial strains by disrupting DNA synthesis or enzyme function due to its pyrimidine core's mimicry of natural substrates .

- Mechanism : The dichloro substitution enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

2.3 Herbicidal and Pesticidal Activity

- Pyrimidine derivatives are widely used in agrochemicals for their ability to inhibit key plant enzymes. This compound acts as a precursor in synthesizing herbicides targeting photosynthetic pathways .

3. Structure–Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

- Chlorine Substituents : Increase electron density and hydrophobicity, enhancing enzyme inhibition.

- Isopropoxy Group : Improves bioavailability by increasing lipophilicity.

- SAR studies on related pyrimidines suggest that modifications at position 2 (e.g., replacing the isopropoxy group) could further optimize bioactivity .

| Substitution | Effect on Activity |

|---|---|

| Dichloro (positions 4,6) | Enhances lipophilicity and binding |

| Isopropoxy (position 2) | Improves membrane permeability |

| Alkyl/aryl groups | Modulate specificity for enzyme targets |

Case Study 1: Anti-inflammatory Applications

A study on pyrimidine derivatives tested anti-inflammatory effects using rat models of paw edema. Compounds structurally related to this compound significantly reduced COX-2 mRNA expression and protein levels compared to indomethacin .

Case Study 2: Herbicidal Development

In agricultural research, this compound was utilized as an intermediate in synthesizing herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant metabolism. Field trials demonstrated effective weed control with minimal crop toxicity .

5. Summary Table of Biological Activities

6. Future Research Directions

- Optimization of SAR : Further exploration of substituents at position 2 could enhance specificity and potency.

- Pharmacokinetics Studies : Detailed evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.

- Expanded Applications : Investigation into antiviral or anticancer potential based on structural analogs.

Propiedades

Número CAS |

1026787-90-5 |

|---|---|

Fórmula molecular |

C7H8Cl2N2O |

Peso molecular |

207.05 g/mol |

Nombre IUPAC |

4,6-dichloro-2-propan-2-yloxypyrimidine |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(2)12-7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |

Clave InChI |

RPDPXJQVOKRAAK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=NC(=CC(=N1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.